molecular formula C9H8N2OS B14158145 3-(4-Methylphenyl)thiadiazol-3-ium-4-olate CAS No. 21988-82-9

3-(4-Methylphenyl)thiadiazol-3-ium-4-olate

Cat. No.: B14158145
CAS No.: 21988-82-9
M. Wt: 192.24 g/mol
InChI Key: NQHKNMTTYKURAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)thiadiazol-3-ium-4-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)thiadiazol-3-ium-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

3-(4-Methylphenyl)thiadiazol-3-ium-4-olate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)thiadiazol-3-ium-4-olate
  • 3-(4-Chlorophenyl)thiadiazol-3-ium-4-olate
  • 3-(4-Methoxyphenyl)thiadiazol-3-ium-4-olate

Uniqueness

3-(4-Methylphenyl)thiadiazol-3-ium-4-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

21988-82-9

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-(4-methylphenyl)-1λ4-thia-2,3-diazacyclopenta-1,5-dien-4-one

InChI

InChI=1S/C9H8N2OS/c1-7-2-4-8(5-3-7)11-9(12)6-13-10-11/h2-6H,1H3

InChI Key

NQHKNMTTYKURAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=S=N2

Origin of Product

United States

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